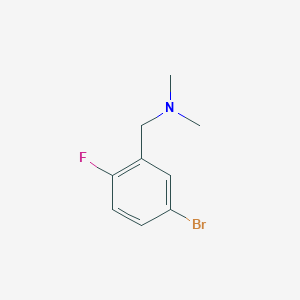

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNKBUVZONIVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611303 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188723-95-7 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Significance of Fluorinated Aromatic Amines

Fluorine-containing organic molecules are of paramount importance in modern drug discovery.[1][2] The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2] 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene incorporates several key structural features: a fluorinated benzene ring, a bromine atom, and a dimethylaminomethyl side chain. The bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, while the dimethylaminomethyl group can enhance solubility and provide a basic nitrogen atom for salt formation or interaction with biological targets.[3][4] This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.[5]

Proposed Synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

A plausible and efficient synthetic route to the target compound involves the nucleophilic substitution of a benzylic bromide with dimethylamine. The key starting material, 4-bromo-2-(bromomethyl)-1-fluorobenzene, can be synthesized from commercially available precursors.

Synthesis of the Precursor: 4-Bromo-2-(bromomethyl)-1-fluorobenzene

The synthesis of the benzylic bromide precursor can be achieved from 1-bromo-2-fluoro-4-methylbenzene via a radical bromination reaction.

-

Materials: 1-bromo-2-fluoro-4-methylbenzene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure:

-

To a solution of 1-bromo-2-fluoro-4-methylbenzene (1 equivalent) in anhydrous CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 4-bromo-2-(bromomethyl)-1-fluorobenzene, which can be purified by column chromatography on silica gel.

-

Synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

The final step involves the reaction of the benzylic bromide with dimethylamine.

-

Materials: 4-bromo-2-(bromomethyl)-1-fluorobenzene, Dimethylamine (2M solution in THF), Tetrahydrofuran (THF), Triethylamine.

-

Procedure:

-

Dissolve 4-bromo-2-(bromomethyl)-1-fluorobenzene (1 equivalent) in THF.

-

To this solution, add triethylamine (1.2 equivalents) followed by the slow addition of a 2M solution of dimethylamine in THF (2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene.

-

dot

Caption: Synthetic pathway for 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene.

Physicochemical Properties and Characterization

The expected physicochemical properties of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene are summarized in the table below. These are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁BrFN |

| Molecular Weight | 232.10 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule.

-

¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum is expected to show characteristic absorption bands for C-H (aromatic and aliphatic), C-F, and C-N bonds.[6]

-

Applications in Drug Discovery and Medicinal Chemistry

Substituted bromofluorobenzenes are valuable intermediates in the synthesis of pharmaceuticals.[3][5] The title compound, with its unique combination of functional groups, can be envisioned as a key building block in several areas of drug discovery.

-

Scaffold for Biologically Active Molecules: The fluorinated phenyl ring can serve as a core scaffold for the development of inhibitors for various enzymes and receptors. The bromine atom allows for the introduction of further diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling the exploration of the chemical space around the core structure.

-

Fragment-Based Drug Discovery (FBDD): This compound can be used as a fragment in FBDD campaigns.[7][8] Its relatively small size and the presence of key interaction motifs (aromatic ring, basic amine) make it a suitable starting point for the development of more potent lead compounds.

dot

Caption: Role in Fragment-Based Drug Discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be taken when handling 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene and its precursors.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][10]

-

Handling: Avoid contact with skin and eyes.[9][10] In case of contact, rinse immediately with plenty of water.[9]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene represents a promising, albeit currently undercharacterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The methodologies and insights presented herein are grounded in established chemical principles and data from structurally related compounds, offering a solid foundation for researchers to explore the utility of this versatile building block in their scientific endeavors.

References

-

PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]

-

Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

-

ResearchGate. 4-Bromo-4′-(dimethylamino)stilbene. [Link]

-

National Institutes of Health. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. [Link]

-

ResearchGate. Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. [Link]

-

International Journal of ChemTech Research. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. [Link]

-

PubMed. Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics. [Link]

-

Cambridge Healthtech Institute. Drug Discovery Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 [sigmaaldrich.com]

- 5. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

properties of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

An In-depth Technical Guide to 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene: Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a metabolically robust fluorine atom, and a tertiary amine for solubility and directed metallation—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, explores its chemoselective reactivity, and discusses its applications in drug discovery.

Molecular Identity and Physicochemical Properties

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, also known by its IUPAC name N-(5-Bromo-2-fluorobenzyl)-N,N-dimethylamine , is a specialized chemical intermediate. While it is not as widely cataloged as some simpler analogues, its structural attributes make it a valuable tool for synthetic chemists. A definitive CAS Number is not consistently reported across major chemical suppliers; however, the designation CAS 926220-40-8 has been associated with the synonym N-(5-Bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine, which is likely a nomenclature error for the target compound.

The core physical and chemical properties are summarized below. Experimental values for boiling and melting points are not widely published; therefore, properties of related compounds are used for estimation. The compound is expected to be a high-boiling liquid or a low-melting solid at standard temperature and pressure.

| Property | Value | Source |

| IUPAC Name | N-(5-Bromo-2-fluorobenzyl)-N,N-dimethylamine | - |

| CAS Number | 926220-40-8 (Probable) | [1] |

| Molecular Formula | C₉H₁₁BrFN | Calculated |

| Molecular Weight | 232.10 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Expected) | Inferred |

| Boiling Point | >250 °C (Predicted) | Inferred[2] |

| SMILES | CN(C)CC1=C(F)C=C(Br)C=C1 | - |

| InChI Key | FQLBSDAILUNHGM-UHFFFAOYSA-N | Calculated |

Synthesis and Purification: A Reductive Amination Approach

The most efficient and scalable synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is achieved through the reductive amination of 4-bromo-2-fluorobenzaldehyde. This well-established one-pot reaction combines the aldehyde with dimethylamine to form an intermediate iminium ion, which is then immediately reduced by a mild and selective hydride agent to yield the desired tertiary amine.

Causality of Experimental Choices:

-

Starting Material: 4-bromo-2-fluorobenzaldehyde is a readily available commercial starting material.

-

Amine Source: Dimethylamine is used as a 2.0 M solution in THF for ease of handling and accurate stoichiometry.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reductant of choice. It is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and does not require acidic conditions that could lead to side reactions. Its use obviates the need to pre-form and isolate the imine, simplifying the workflow.[3]

-

Solvent: Dichloromethane (DCM) is an excellent solvent for both the reactants and the STAB reagent, facilitating a homogenous reaction mixture.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-Bromo-2-fluorobenzaldehyde (1.0 eq)

-

Dimethylamine, 2.0 M solution in THF (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Add the dimethylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 20 minutes to facilitate iminium ion formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.[4]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Spectroscopic and Analytical Profile

Characterization of the final product relies on standard spectroscopic methods. The predicted data provide a clear fingerprint for structural verification.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): 3 protons exhibiting complex splitting due to H-H and H-F couplings. Benzylic Protons (δ ~3.5 ppm): A singlet integrating to 2H. Methyl Protons (δ ~2.2 ppm): A singlet integrating to 6H. |

| ¹³C NMR | Aromatic Region (δ 115-165 ppm): 6 carbons. The carbon attached to fluorine will appear as a doublet with a large C-F coupling constant (~245 Hz). Other aromatic carbons will show smaller C-F couplings. Benzylic Carbon (δ ~58 ppm): Signal may show a small C-F coupling. Methyl Carbons (δ ~45 ppm): Single resonance. |

| ¹⁹F NMR | A single resonance around δ -110 to -120 ppm.[5] |

| Mass Spec (EI) | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 231 and 233, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: A prominent peak at m/z 152, corresponding to the loss of the bromine atom. Another strong peak at m/z 187/189 from the loss of the dimethylamino group. |

Chemical Reactivity and Mechanistic Insights

The utility of this building block stems from the differential reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.

The Principle of Chemoselective Functionalization

The key to this molecule's synthetic value is the significant difference in bond strength between the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds. The C-Br bond is considerably weaker and thus more susceptible to oxidative addition by a low-valent transition metal catalyst, such as Palladium(0). This allows for a wide range of cross-coupling reactions to be performed selectively at the C-Br position while leaving the robust C-F bond intact.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This substrate is an excellent candidate for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions. These reactions enable the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.

Materials:

-

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane and the 2 M Na₂CO₃ solution in a 4:1 ratio.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene are highly relevant in modern drug design.

-

Fluorine Substitution: The introduction of fluorine into a drug candidate is a common strategy to enhance metabolic stability by blocking sites of oxidative metabolism. It can also improve binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of nearby functional groups.[6]

-

Biaryl Scaffolds: The Suzuki coupling, enabled by the bromo-substituent, is a primary method for creating biaryl structures. These scaffolds are prevalent in numerous approved drugs, including anti-inflammatory agents and kinase inhibitors.

-

Benzylic Amine Group: The dimethylaminomethyl group enhances aqueous solubility, a critical property for drug bioavailability. This basic center can form salts and provides a handle for hydrogen bonding, which can be crucial for target engagement.

This building block serves as an ideal starting point for generating libraries of compounds for high-throughput screening in drug discovery programs.[7]

Safety, Handling, and Storage

-

Hazards: Expected to be harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a strategically designed synthetic intermediate that offers a powerful combination of reactivity and functionality. Its capacity for chemoselective cross-coupling at the C-Br bond, coupled with the beneficial properties imparted by the fluorine and aminomethyl groups, makes it an exceptionally valuable tool for researchers. The synthetic and reaction protocols outlined in this guide provide a reliable framework for leveraging this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

-

The Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]

-

RSC Publishing. Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. [Link]

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

PubChem. N'-(5-Bromo-2,3-difluoro-phenyl)-N,N-dimethyl-ethane-1,2-diamine. [Link]

-

Wikipedia. Dimethylbenzylamine. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. [Link]

-

Ataman Kimya. N,N-Dimethylbenzylamine. [Link]

-

PharmaCompass. 4-bromo-fluorobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]

-

PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene. [Link]

-

SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

PrepChem.com. Synthesis of 3-bromo-N,N-dimethylbenzylamine. [Link]

- Google Patents. Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

Chemical Register. N-(5-Bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine (CAS No. 926220-40-8) Suppliers. [Link]

Sources

- 1. N-(5-Bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine (CAS No. 926220-40-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. 4-BroMo-2-(isobutylaMinoMethyl)-1-fluorobenzene CAS#: 1019480-47-7 [m.chemicalbook.com]

- 3. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. ajrconline.org [ajrconline.org]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, plausible synthetic routes with detailed mechanistic insights, and its strategic applications in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3] Fluorine's high electronegativity and small van der Waals radius can significantly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[3] 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a trifunctional aromatic compound that offers multiple reaction sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[4][5]

Molecular Structure and Physicochemical Properties

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene possesses a benzene ring substituted with a bromine atom, a fluorine atom, and a dimethylaminomethyl group. The strategic placement of these functional groups provides a unique reactivity profile for synthetic transformations.

Table 1: Physicochemical Properties of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene and Key Precursors

| Property | 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene | 1-Bromo-2-fluoro-4-methylbenzene | 4-Bromo-2-(bromomethyl)-1-fluorobenzene |

| IUPAC Name | N-(5-Bromo-2-fluorobenzyl)-N-methylmethanamine | 1-Bromo-2-fluoro-4-methylbenzene | 4-Bromo-2-(bromomethyl)-1-fluorobenzene |

| Synonyms | 5-Bromo-2-fluorobenzyl)dimethylamine | 4-Bromo-3-fluorotoluene | 2-Bromo-5-fluorobenzyl bromide |

| CAS Number | Not readily available | 452-74-4[6] | 99725-12-9[7] |

| Molecular Formula | C9H11BrFN | C7H6BrF | C7H5Br2F |

| Molecular Weight | 232.10 g/mol (Calculated) | 189.03 g/mol [6] | 267.92 g/mol [7] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | - | - |

| Boiling Point | Predicted: Higher than precursors due to tertiary amine | - | - |

| Solubility | Soluble in common organic solvents | - | - |

Synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene: A Proposed Route

A robust and scalable synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene can be envisioned via a two-step process starting from the commercially available 1-bromo-2-fluoro-4-methylbenzene. This pathway involves a selective benzylic bromination followed by nucleophilic substitution with dimethylamine.

Step 1: Benzylic Bromination of 1-Bromo-2-fluoro-4-methylbenzene

The initial step focuses on the selective bromination of the benzylic methyl group of 1-bromo-2-fluoro-4-methylbenzene to yield 4-bromo-2-(bromomethyl)-1-fluorobenzene. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photolytic or thermal conditions.

Reaction Scheme:

Caption: Benzylic Bromination of 1-Bromo-2-fluoro-4-methylbenzene.

Experimental Protocol: Wohl-Ziegler Bromination [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-fluoro-4-methylbenzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 eq.).

-

Reaction Conditions: Heat the mixture to reflux (or irradiate with a suitable lamp) and monitor the reaction progress by TLC or GC-MS. The reaction typically proceeds to completion within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-bromo-2-(bromomethyl)-1-fluorobenzene, can be purified by column chromatography or recrystallization.

Step 2: Nucleophilic Substitution with Dimethylamine

The second step involves the nucleophilic substitution of the benzylic bromide with dimethylamine to form the target compound, 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene.

Reaction Scheme:

Caption: Synthesis of the target compound via nucleophilic substitution.

Experimental Protocol: Amination of Benzyl Bromide

-

Reaction Setup: In a round-bottom flask, dissolve the crude or purified 4-bromo-2-(bromomethyl)-1-fluorobenzene (1.0 eq.) in a suitable polar aprotic solvent like THF or acetonitrile.

-

Addition of Amine: Add a solution of dimethylamine (2.0-3.0 eq., typically as a 2M solution in THF or a 40% aqueous solution) to the reaction mixture.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq.) to neutralize the HBr generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene can be purified by column chromatography on silica gel.

Alternative Synthetic Strategies

While the proposed route is highly plausible, other synthetic strategies could also be employed, each with its own set of advantages and challenges.

-

Reductive Amination: This approach would involve the oxidation of 1-bromo-2-fluoro-4-methylbenzene to 4-bromo-2-fluorobenzaldehyde, followed by reductive amination with dimethylamine and a suitable reducing agent like sodium triacetoxyborohydride.[9] This method is widely used in pharmaceutical synthesis due to its mild conditions and broad functional group tolerance.[10][11]

-

Directed Ortho-Metalation: It may be possible to achieve regioselective lithiation of 1-bromo-4-fluorobenzene at the position ortho to the fluorine atom, followed by quenching with an electrophile like Eschenmoser's salt.[12][13] However, the regioselectivity of the lithiation can be influenced by the choice of base and reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are pivotal in the development of new pharmaceutical agents.[14] The bromine atom in 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The dimethylaminomethyl group can influence the compound's solubility and basicity, which are critical for drug-likeness. Furthermore, this moiety can participate in hydrogen bonding or ionic interactions with biological targets.

The unique substitution pattern of this molecule makes it an attractive precursor for the synthesis of a wide range of biologically active compounds, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores.

-

GPCR Modulators: The scaffold can be elaborated to target G-protein coupled receptors.

-

Enzyme Inhibitors: The functional groups can be tailored to fit into the active sites of various enzymes.

Conclusion

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a strategically important synthetic intermediate with a unique reactivity profile that enables diverse chemical transformations. Its synthesis from readily available starting materials via a plausible and scalable route makes it an accessible building block for drug discovery and development. The detailed protocols and chemical insights provided in this guide serve as a valuable resource for scientists working to create novel therapeutics.

References

-

Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. [Link]

-

PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]

-

Infoscience EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

-

Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Google Patents.

-

European Patent Office. Process for benzylic bromination - EP 1057801 A2. [Link]

-

Alchemist. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China. [Link]

-

ResearchGate. Chart showing the performance of benzylic bromination upon altering.... [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

-

Semantic Scholar. Fluorine in Medicinal Chemistry. [Link]

-

The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. [Link]

-

ResearchGate. Reductive Amination with [ 11 C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. [https://www.researchgate.net/publication/224961521_Reductive_Amination_with_11C]Formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines]([Link])

-

ResearchGate. (PDF) Boron reagents for reductive amination. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 6. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4 [matrix-fine-chemicals.com]

- 7. 4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 13. uwindsor.ca [uwindsor.ca]

- 14. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene synthesis from 1-bromo-4-fluorobenzene

An In-depth Technical Guide for the Synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene from 1-bromo-4-fluorobenzene

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, a valuable building block in pharmaceutical and materials science research. The synthetic strategy hinges on a highly regioselective directed ortho-metalation (DoM) of the starting material, 1-bromo-4-fluorobenzene, followed by an electrophilic quench with Eschenmoser's salt. This document elucidates the underlying chemical principles, offers a detailed, step-by-step experimental protocol, and addresses potential troubleshooting scenarios to ensure procedural robustness and reproducibility. It is intended for an audience of researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry techniques.

Introduction

The targeted incorporation of functional groups onto an aromatic scaffold is a cornerstone of modern chemical synthesis. 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a trifunctional arene derivative whose distinct electronic and steric properties make it an attractive intermediate for the construction of more complex molecular architectures. The presence of a bromine atom allows for subsequent cross-coupling reactions, the fluorine atom can modulate physicochemical properties and metabolic stability, and the dimethylaminomethyl group can act as a directing group itself or a precursor to other functionalities.

The synthesis commences with the commercially available 1-bromo-4-fluorobenzene[1][2]. The core transformation is a directed ortho-metalation (DoM), a powerful strategy that utilizes a directing group on an aromatic ring to guide deprotonation to a specific adjacent position[3]. In this case, the fluorine atom serves as the directing metalation group (DMG), facilitating regioselective lithiation at the C-2 position. The resulting aryllithium intermediate is a potent nucleophile that is subsequently trapped with an electrophile to install the desired side chain.

Part 1: The Underlying Chemistry: Principles and Rationale

1.1: The Art of Regiocontrol: Directed ortho-Metalation (DoM)

Directed ortho-metalation stands as a premier method for the regioselective functionalization of aromatic rings, bypassing the limitations of classical electrophilic aromatic substitution. The mechanism relies on the coordination of a Lewis-acidic organolithium reagent, typically n-butyllithium (n-BuLi), by a Lewis-basic directing metalation group (DMG) on the aromatic ring. This coordination pre-assembles the base in proximity to the ortho-proton, leading to a kinetically favored deprotonation at that site[4][5].

In the case of 1-bromo-4-fluorobenzene, the fluorine atom acts as the DMG. Although fluorine is only a moderate directing group compared to stronger functionalities like amides or carbamates, its ability to coordinate the lithium cation is sufficient to direct deprotonation selectively to the C-2 position over the C-3 position.

Causality Behind Experimental Choices:

-

Choice of Base: n-Butyllithium (n-BuLi) is the base of choice due to its high basicity, which is necessary to deprotonate the relatively non-acidic aromatic C-H bond. It is critical to use n-BuLi over stronger bases like tert-butyllithium in this specific substrate to minimize the competing lithium-halogen exchange reaction at the C-Br bond[6][7][8].

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its etheric oxygen can coordinate the lithium cation, breaking down n-BuLi aggregates and increasing its reactivity[6][9]. The use of THF is known to accelerate the lithium-halogen exchange, making strict temperature control paramount[7][8].

-

Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath). This low temperature is crucial for two primary reasons:

-

It kinetically disfavors the lithium-bromine exchange pathway, which becomes more competitive at higher temperatures.

-

It prevents the decomposition of the aryllithium intermediate, for instance, through benzyne formation.

-

Caption: Coordination of n-BuLi by fluorine directs lithiation.

1.2: Electrophilic Quench using Eschenmoser's Salt

Once the aryllithium species is generated in situ, it is trapped with a suitable electrophile. For the introduction of a dimethylaminomethyl group (-CH₂N(CH₃)₂), Eschenmoser's salt (dimethyl(methylene)ammonium iodide, [(CH₃)₂N=CH₂]⁺I⁻) is an ideal reagent[10].

Why Eschenmoser's Salt?

-

High Electrophilicity: The pre-formed iminium cation is highly reactive towards nucleophiles like aryllithiums[11].

-

Stability and Handling: It is a stable, crystalline solid, which is easier to handle than generating the reactive species in situ from formaldehyde and dimethylamine, a hallmark of the traditional Mannich reaction[12].

-

Efficiency: Reactions with Eschenmoser's salt are typically rapid and high-yielding, even at low temperatures[13][14].

The reaction proceeds via a straightforward nucleophilic attack of the carbanionic carbon of the aryllithium onto the electrophilic carbon of the dimethylaminomethylene cation.

Part 2: Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

2.1: Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 | 1.75 g (1.26 mL) | 10.0 | Purity >99%[2] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Distilled from Na/benzophenone |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 4.4 mL | 11.0 | 2.5 M solution in hexanes |

| Eschenmoser's Salt | 33797-51-2 | 185.01 | 2.22 g | 12.0 | Store in a desiccator |

| Saturated aq. NH₄Cl | 7646-85-7 | 53.49 | 30 mL | - | For quenching |

| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - | For extraction |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | 50 mL | - | For washing |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | For drying |

2.2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

2.3: Detailed Synthesis Procedure

-

Reaction Setup: Assemble a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging the Flask: To the flask, add 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol) followed by anhydrous THF (50 mL) via syringe. Stir the solution until homogeneous.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Lithiation: Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A slight color change (e.g., to pale yellow) may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: While maintaining the temperature at -78 °C, carefully add Eschenmoser's salt (2.22 g, 12.0 mmol, 1.2 eq) to the reaction mixture in small portions over 10 minutes. The salt can be added as a solid via a powder funnel under a strong flow of inert gas.

-

Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for an additional 2 hours.

-

Work-up - Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (30 mL).

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene as a pale yellow oil.

Part 3: Process Validation and Troubleshooting

3.1: Expected Outcome

| Parameter | Expected Result |

| Physical Appearance | Pale yellow oil |

| Yield | 70-85% |

| Purity (Post-Column) | >95% by ¹H NMR and LC-MS |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (m, 2H), 7.1 (m, 1H), 3.5 (s, 2H), 2.3 (s, 6H) ppm |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₀H₁₄BrFN: 232.03, found ~232.0 |

Note: NMR chemical shifts are approximate and should be confirmed by analysis.

3.2: Potential Pitfalls and Solutions

-

Problem: Low or no conversion of starting material.

-

Probable Cause: Inactive n-BuLi or presence of moisture/air.

-

Solution: Titrate the n-BuLi solution before use to confirm its molarity. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas.

-

-

Problem: Formation of significant byproducts, such as 4,4'-difluoro-biphenyl.

-

Probable Cause: The temperature during n-BuLi addition or lithiation was too high, favoring lithium-bromine exchange followed by coupling.

-

Solution: Strictly maintain the reaction temperature at or below -78 °C during the addition of n-BuLi and the subsequent stirring period.

-

-

Problem: Difficult purification.

-

Probable Cause: Incomplete reaction or formation of polar impurities during work-up.

-

Solution: Ensure the reaction is stirred for the recommended time. A basic wash (e.g., with dilute NaHCO₃) during work-up can help remove acidic impurities. Careful column chromatography is essential.

-

Conclusion

The synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene from 1-bromo-4-fluorobenzene is reliably achieved through a directed ortho-metalation and electrophilic quench sequence. The success of this procedure is critically dependent on the precise control of reaction parameters, particularly temperature and the exclusion of atmospheric moisture. By understanding the underlying mechanistic principles and adhering to the detailed protocol provided, researchers can confidently and efficiently produce this versatile chemical intermediate for application in drug discovery and materials science.

References

-

chemeurope.com. Eschenmoser's salt. [Link]

-

Wikipedia. Eschenmoser's salt. [Link]

-

Organic Chemistry. Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. (2023-04-19). [Link]

-

ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on.... [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

Reddit. Directed ortho lithiation. (2025-05-20). [Link]

-

Infoscience EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). [Link]

-

Bailey, W. F., & Patricia, J. J. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(5), 2051-2056. [Link]

-

ResearchGate. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. (2006-03-01). [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2025-05-27). [Link]

-

PubChem. 1-Bromo-4-fluorobenzene. [Link]

-

X. Li. Directed (ortho) Metallation. Lithium Link, Winter 2003. [Link]

Sources

- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 2. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. reddit.com [reddit.com]

- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Eschenmoser's_salt [chemeurope.com]

- 14. youtube.com [youtube.com]

characterization of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and materials science. This molecule incorporates three key chemical motifs onto a benzene scaffold: a bromine atom, a fluorine atom, and a dimethylaminomethyl group. This unique combination offers a versatile platform for advanced molecular engineering. The bromine atom serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, the fluorine atom modulates the electronic properties and metabolic stability of derivative compounds, and the dimethylaminomethyl moiety can act as a directed metalation group while also improving solubility. This document details the logical synthesis, purification, and in-depth spectroscopic characterization of the title compound. It further explores its chemical reactivity and provides essential safety and handling protocols, positioning it as a valuable building block for researchers, scientists, and drug development professionals.

Physicochemical and Structural Analysis

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a substituted toluene derivative whose properties are dictated by the interplay of its functional groups.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 1-(5-Bromo-2-fluorobenzyl)-N,N-dimethylamine |

| Molecular Formula | C₉H₁₁BrFN |

| Molecular Weight | 232.10 g/mol |

| CAS Number | Not readily available in public databases |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and have limited solubility in water. |

Structural and Electronic Effects

The chemical behavior of the molecule is a direct consequence of the electronic contributions of its substituents.

-

Fluorine (-F): Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the overall electron density of the aromatic ring. Conversely, it has a moderate electron-donating resonance effect (+R) via its lone pairs. For halogens, the inductive effect is generally dominant, deactivating the ring towards electrophilic aromatic substitution compared to benzene.[1][2]

-

Bromine (-Br): Also exhibits a -I and +R effect, but its inductive pull is weaker and its resonance donation is less effective than fluorine's due to poorer 4p-2p orbital overlap with the carbon π-system.[1] The C-Br bond is the most labile site for common cross-coupling reactions.

-

Dimethylaminomethyl (-CH₂N(CH₃)₂): This group is overall electron-donating. The tertiary amine is a Lewis base and can be protonated. Critically, it can act as a Directed Metalation Group (DMG), facilitating regioselective lithiation at the ortho position (C3).

Synthesis and Purification

The most direct and reliable synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene involves the nucleophilic substitution of a benzylic halide. The starting material, 4-bromo-2-(bromomethyl)-1-fluorobenzene, is commercially available or can be synthesized from 4-bromo-2-fluoro-1-methylbenzene via radical bromination.

Protocol 2.1: Synthesis via Nucleophilic Substitution

This protocol is predicated on the high reactivity of the benzylic bromide position towards SN2 displacement by a nucleophile, in this case, dimethylamine.

Workflow Diagram

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Introduction

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a trifunctionalized benzene ring, gives rise to a nuanced ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a detailed analysis and prediction of the ¹H NMR spectrum of this molecule, offering insights into the chemical shifts, coupling constants, and spectral patterns expected. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons of the dimethylamino group. The presence of the fluorine atom introduces additional complexity through ¹H-¹⁹F spin-spin coupling.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR spectral data for 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.35 - 7.45 | ddd | ³J(H3-H5) ≈ 2.5 Hz, ⁴J(H3-F) ≈ 4-6 Hz, ⁵J(H3-H6) ≈ 0.5 Hz |

| H-5 | 7.20 - 7.30 | dd | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-F) ≈ 8-10 Hz |

| H-6 | 7.05 - 7.15 | t | ³J(H6-H5) ≈ 8.5 Hz, ³J(H6-F) ≈ 8.5-10.5 Hz |

| -CH₂- | 3.60 - 3.70 | s (or a narrowly split multiplet) | Potential small coupling to F |

| -N(CH₃)₂ | 2.25 - 2.35 | s |

Rationale for Spectral Predictions

The predicted chemical shifts and coupling constants are derived from an understanding of substituent effects and spin-spin coupling phenomena in aromatic systems.

-

Aromatic Region (7.0-7.5 ppm): The three aromatic protons (H-3, H-5, and H-6) will appear in the downfield region of the spectrum due to the deshielding effect of the benzene ring current.

-

H-6: This proton is ortho to the fluorine atom and is expected to be the most downfield of the aromatic protons due to the electron-withdrawing nature of fluorine. It will likely appear as a triplet due to coupling to both H-5 and the fluorine atom with similar coupling constants (³JHH ≈ ³JHF).

-

H-5: This proton is meta to the fluorine and ortho to the bromine atom. It is expected to appear as a doublet of doublets due to coupling to H-6 and the fluorine atom. The ortho H-F coupling is typically in the range of 8-10 Hz.

-

H-3: This proton is para to the bromine and ortho to the dimethylaminomethyl group. It is expected to be the most upfield of the aromatic protons and will likely appear as a doublet of doublet of doublets due to coupling to H-5, the fluorine atom (⁴JHF), and a small long-range coupling to H-6 (⁵JHH).

-

-

Benzylic Methylene Protons (-CH₂-): The two protons of the methylene group are benzylic and adjacent to a nitrogen atom. Their chemical shift is predicted to be in the range of 3.60-3.70 ppm.[1][2] Due to the potential for restricted rotation around the C-N bond and the chiral environment created by the substituted ring, these protons could be diastereotopic and appear as two separate signals, each a doublet, forming an AB quartet. However, at room temperature, rapid conformational changes may average these signals into a sharp singlet.

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet in the upfield region, typically around 2.25-2.35 ppm.

The Influence of Fluorine: Through-Bond and Through-Space Coupling

The presence of the fluorine atom is a key feature influencing the ¹H NMR spectrum.

-

Through-Bond Coupling: The fluorine atom will couple with the neighboring protons through the bonding network. This results in the characteristic splitting patterns observed for the aromatic protons (H-3, H-5, and H-6). The magnitude of the coupling constant depends on the number of bonds separating the proton and the fluorine atom: ³J(H-F) > ⁴J(H-F) > ⁵J(H-F).[3][4][5]

-

Through-Space Coupling: In certain conformations, the dimethylaminomethyl group can come into close proximity with the fluorine atom. This can lead to through-space ¹H-¹⁹F coupling, which is a coupling interaction that occurs through space rather than through the chemical bonds.[6][7][8] If present, this would manifest as a small splitting of the methylene (-CH₂-) and/or methyl (-N(CH₃)₂) signals. Detecting this may require more advanced NMR experiments.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to obtain a narrow and symmetrical lineshape for the solvent residual peak or TMS signal.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Parameters:

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

For more detailed analysis, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate through-space interactions.

-

Visualizing Molecular Structure and Key NMR Interactions

The following diagrams illustrate the molecular structure and the key through-bond couplings that determine the appearance of the ¹H NMR spectrum.

Caption: Molecular structure and key through-bond ¹H-¹H and ¹H-¹⁹F couplings.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is predicted to be rich in information, providing a clear fingerprint of its molecular structure. A thorough understanding of chemical shifts, substituent effects, and both through-bond and potential through-space ¹H-¹⁹F coupling is essential for its accurate interpretation. The experimental protocols and predictive analysis outlined in this guide serve as a valuable resource for researchers working with this and structurally related compounds, enabling confident structural elucidation and characterization.

References

- Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins.

- Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes - Supporting Inform

- Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics.

- 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Benzylamine ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental).

- Benzylamine(100-46-9) ¹H NMR spectrum. ChemicalBook.

- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.

- Supporting Inform

- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)

- Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI.

- Fluorobenzene(462-06-6) ¹H NMR spectrum. ChemicalBook.

- A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) ¹H NMR spectrum. ChemicalBook.

- When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?.

- 1,2-Difluorobenzene(367-11-3) ¹H NMR spectrum. ChemicalBook.

- ¹H NMR Chemical Shifts.

- ¹H NMR Chemical Shifts.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.

- 1-Bromo-2-fluorobenzene. PubChem.

- 4-Bromo-2-fluorobiphenyl(41604-19-7) ¹H NMR spectrum. ChemicalBook.

- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene. Sigma-Aldrich.

- 4-Bromo-2-fluoro-1-iodobenzene. BLD Pharm.

- 4-Bromo-2-chloro-1-fluorobenzene. Sigma-Aldrich.

- 4-Bromo-4′-(dimethylamino)stilbene.

- 4-Bromo-1,2-dichlorobenzene. PubChem.

Sources

- 1. rsc.org [rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. sfu.ca [sfu.ca]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

13C NMR of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, a polysubstituted aromatic compound of interest in synthetic and medicinal chemistry. As a key analytical technique for structural elucidation, a thorough understanding of its ¹³C NMR spectrum is paramount for identity confirmation and purity assessment. This document will delve into the theoretical prediction of the spectrum, provide a detailed experimental protocol for its acquisition, and offer insights into spectral interpretation, grounded in established scientific principles.

Introduction: The Molecular Context

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a unique structure featuring three distinct substituents on a benzene ring: a fluorine atom, a bromine atom, and a dimethylaminomethyl group. Each substituent imparts specific electronic and steric effects that influence the chemical environment, and therefore the ¹³C NMR chemical shifts, of every carbon atom in the molecule. The fluorine atom introduces characteristic carbon-fluorine (C-F) spin-spin coupling, which is a powerful diagnostic tool. The bromine atom exhibits a "heavy atom effect," while the basic dimethylaminomethyl group acts as an ortho-directing group. Understanding these combined influences is crucial for an accurate and unambiguous assignment of the ¹³C NMR spectrum.

Theoretical Analysis and Spectral Prediction

The prediction of a ¹³C NMR spectrum for a substituted aromatic compound is based on the principle of substituent additivity, modified by considerations for steric interactions and specific through-bond or through-space coupling effects.[1] Aromatic carbons typically resonate in the 110-160 ppm range.[2][3]

Substituent Effects on Aromatic Carbons

The chemical shifts of the six aromatic carbons are influenced by the interplay of the three substituents.

-

Fluorine (-F): Fluorine is highly electronegative, exerting a strong inductive (-I) electron-withdrawing effect. However, it also has lone pairs that can be donated into the ring via resonance (+R effect). The most significant impact is a large deshielding (downfield shift) of the directly attached carbon (C-1, the ipso-carbon) and a shielding (upfield shift) of the ortho (C-2, C-6) and para (C-4) positions. Critically, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples to the carbon nuclei, leading to characteristic splitting of the signals.[4]

-

Bromine (-Br): Like fluorine, bromine is electronegative (-I effect) and has a weak resonance-donating (+R) effect. A key feature of bromine is the "heavy atom effect," where the large, polarizable electron cloud causes significant shielding of the ipso-carbon (C-4), resulting in an upfield shift that counters the expected deshielding from its electronegativity.[5][6]

-

Dimethylaminomethyl (-CH₂N(CH₃)₂): This group is a weak electron-donating group through induction (+I effect). Its primary influence is steric and its effect on the electronic environment of the ring carbons is less pronounced than that of the halogens.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A defining feature of the spectrum will be the spin-spin coupling between ¹⁹F and the carbon nuclei. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the two nuclei:

-

¹JCF: A large, one-bond coupling (typically > 240 Hz) will be observed for C-1.[7][8] This will split the C-1 signal into a doublet.

-

²JCF: A two-bond coupling (typically 15-25 Hz) will split the signals for the ortho carbons, C-2 and C-6.

-

³JCF: A three-bond coupling (typically 5-10 Hz) will split the signals for the meta carbons, C-3 and C-5.

-

⁴JCF: A four-bond coupling to the para carbon (C-4) is usually smaller (0-3 Hz) and may not be resolved.

Predicted Chemical Shifts

Based on the additive effects of the substituents and data from similar compounds such as 1-bromo-4-fluorobenzene[9] and substituted phenols,[10][11] a predicted assignment for all eight unique carbon environments can be made. Due to the lack of symmetry, all six aromatic carbons are expected to be chemically non-equivalent and produce distinct signals.

Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (due to JCF) | Predicted JCF (Hz) | Rationale |

| C-1 | 160 - 164 | Doublet (d) | ¹J = 245 - 255 | Directly bonded to F; strong deshielding and large one-bond coupling. |

| C-2 | 125 - 130 | Doublet (d) | ²J = 15 - 20 | Ortho to F, ipso to CH₂N(CH₃)₂; deshielded by substituent, two-bond coupling to F. |

| C-3 | 129 - 133 | Doublet (d) | ³J = 7 - 10 | Meta to F, ortho to Br; influenced by both halogens, three-bond coupling to F. |

| C-4 | 118 - 122 | Singlet (s) or narrow Doublet | ⁴J ≈ 0 - 3 | Ipso to Br; shielded by "heavy atom effect." Four-bond coupling to F may not be resolved. |

| C-5 | 115 - 119 | Doublet (d) | ³J = 5 - 8 | Meta to F, ortho to CH₂N(CH₃)₂; shielded position, three-bond coupling to F. |

| C-6 | 133 - 137 | Doublet (d) | ²J = 18 - 22 | Ortho to F, meta to Br; deshielded position, two-bond coupling to F. |

| -CH₂- | 58 - 62 | Singlet (s) | - | Typical range for a benzylic carbon attached to a nitrogen atom. |

| -N(CH₃)₂ | 44 - 47 | Singlet (s) | - | Typical range for a dimethylamino group. |

The relationships and expected spectral features are visualized in the workflow below.

Caption: Predicted ¹³C NMR spectral features from molecular structure.

Experimental Protocol for High-Fidelity Spectrum Acquisition

To obtain a reliable and reproducible ¹³C NMR spectrum, a validated experimental procedure is essential. The following protocol is designed to yield high-quality data suitable for unambiguous structural assignment.

Sample Preparation

-

Analyte Mass: Accurately weigh 20-30 mg of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene.

-

Solvent Selection: Use 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference standard (δ = 0.0 ppm).

-

Dissolution: Transfer the analyte and solvent to a clean, dry 5 mm NMR tube. Cap the tube and vortex gently until the sample is fully dissolved.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient power transfer.

-

Acquisition Parameters:

-

Pulse Angle (p1): 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Acquisition Time (aq): ~1.0 - 1.5 seconds. This ensures adequate data point resolution.

-

Relaxation Delay (d1): 2.0 seconds. This allows for sufficient relaxation of the carbon nuclei, particularly non-protonated carbons, leading to more reliable signal integration, although quantitative analysis is not the primary goal here.

-

Number of Scans (ns): 1024 or higher. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio for the low-natural-abundance ¹³C nucleus.

-

Spectral Width (sw): 0 to 220 ppm. This range comfortably covers both the aliphatic and aromatic regions.[12]

-

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: Identify all distinct peaks and label them with their chemical shifts (ppm) and coupling constants (Hz), where applicable.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

mass spectrometry of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene represents a class of substituted aromatic compounds frequently encountered as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structural motifs—a halogenated aromatic ring and a basic tertiary amine side chain—necessitate a robust analytical strategy for unambiguous identification and quality control. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[1][2]

This guide provides an in-depth exploration of the mass spectrometric behavior of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene. Moving beyond a simple recitation of methods, we will delve into the causal reasoning behind experimental design, from the selection of ionization techniques to the prediction and interpretation of fragmentation patterns. Our objective is to equip researchers, scientists, and drug development professionals with a framework for the confident and authoritative analysis of this compound and structurally related molecules.

Core Physicochemical Properties & MS Implications

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's properties. These characteristics directly inform our choice of ionization source, solvent system, and expected spectral features.

Table 1: Physicochemical Profile of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

| Property | Value | Rationale for MS Significance |

| Molecular Formula | C₉H₁₁BrFN | Defines the elemental composition. |

| Monoisotopic Mass | 231.0063 Da (⁷⁹Br) 233.0042 Da (⁸¹Br) | The precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[3][4] |

| Average Mass | 232.11 g/mol | Useful for bulk sample preparation but less so for MS interpretation. |

| Key Structural Features | Tertiary Amine Group | The dimethylamino moiety is a basic site, readily accepting a proton. This makes it an ideal candidate for positive-mode Electrospray Ionization (ESI). |

| Bromine Atom | Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This creates a characteristic M/M+2 isotopic pattern that is a definitive signature for the presence of one bromine atom.[5][6] | |

| Benzylic C-N Bond | The bond between the aromatic ring's methylene group and the nitrogen is relatively weak and prone to cleavage upon energetic activation (fragmentation). |

Strategic Selection of Ionization Techniques

The ionization method is the gateway to mass analysis. The choice is not arbitrary but is dictated by the analyte's structure and the desired analytical outcome (molecular weight confirmation vs. structural elucidation).[7][8]

Electrospray Ionization (ESI): The Method of Choice for Confirmation

For polar molecules containing acidic or basic functional groups, ESI is the premier soft ionization technique.[9] The dimethylaminomethyl group in our analyte is a strong proton acceptor (a basic site).

-